

Uzarigenin Digitaloside: A Comprehensive Technical Guide to Structure Elucidation and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Uzarigenin digitaloside is a cardenolide glycoside, a class of naturally occurring steroids with significant biological activities. This technical guide provides a detailed overview of the structure elucidation and chemical properties of **Uzarigenin digitaloside**. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this and related compounds. This document outlines the key chemical and physical properties, details generalized experimental protocols for its isolation and characterization, and presents available spectroscopic data. Furthermore, it visualizes the established signaling pathways affected by cardiac glycosides and a typical workflow for the structure elucidation of such natural products.

Chemical and Physical Properties

Uzarigenin digitaloside, with the chemical formula C30H46O8, is a steroid glycoside found in various plant species, most notably in Nerium oleander and Thevetia neriifolia.[1] The molecule consists of a steroidal aglycone, uzarigenin, linked to a digitalose sugar moiety.

Core Structure and Nomenclature



- IUPAC Name: 3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]
- Synonyms: Acoschimperoside N, 17α-Neriifolin[1]

CAS Number: 61217-80-9

Physicochemical Data

A summary of the key physicochemical properties of **Uzarigenin digitaloside** and its aglycone, Uzarigenin, is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Property	Uzarigenin digitaloside Uzarigenin (Aglycone)		
Molecular Formula	C30H46O8	C23H34O4	
Molecular Weight	534.7 g/mol [1]	374.5 g/mol	
Exact Mass	534.31926842 Da[1]	374.24570956 Da	
XLogP3	2.1	2.6	
Hydrogen Bond Donors	4	2	
Hydrogen Bond Acceptors	8	4	

Structure Elucidation

The structural elucidation of **Uzarigenin digitaloside** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, published set of spectral assignments for **Uzarigenin digitaloside** is not readily available in the public domain, the structure can be confidently assigned by analyzing its aglycone (Uzarigenin) and the attached sugar moiety, and by comparison with data from closely related cardenolides.

Mass Spectrometry (MS)



Mass spectrometry is crucial for determining the molecular weight and elemental composition of **Uzarigenin digitaloside**. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C30H46O8. Fragmentation patterns observed in tandem MS (MS/MS) experiments would reveal the loss of the digitalose sugar moiety (C7H14O4, mass = 162.0892 Da), leading to a prominent fragment ion corresponding to the uzarigenin aglycone at m/z 374.2457.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of **Uzarigenin digitaloside**. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of **Uzarigenin digitaloside** would exhibit characteristic signals for the steroid backbone, the butenolide ring, and the digitalose sugar. Key expected signals include:

- Two singlets for the angular methyl groups (C-18 and C-19) of the steroid.
- A downfield singlet for the olefinic proton of the butenolide ring.
- Signals for the oxymethine protons of the steroid and sugar moieties.
- An anomeric proton signal for the digitalose unit, with its coupling constant indicating the stereochemistry of the glycosidic linkage.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 30 distinct carbon signals. Characteristic resonances would include:

- Signals for the carbonyl and olefinic carbons of the butenolide ring.
- Signals for the quaternary carbons of the steroid nucleus.
- The anomeric carbon of the digitalose sugar.
- Several signals in the oxygenated region corresponding to the hydroxylated and ether-linked carbons of both the steroid and sugar parts.



While specific data for **Uzarigenin digitaloside** is scarce, Table 2 presents the ¹³C NMR data for its aglycone, Uzarigenin, which forms the core of the molecule.

Table 2: 13C NMR Spectral Data of Uzarigenin

Carbon No.	Chemical Shift (ppm)	Carbon No.	Chemical Shift (ppm)
1	37.2	13	49.8
2	31.6	14	84.5
3	71.5	15	32.8
4	42.1	16	26.9
5	45.2	17	51.2
6	28.5	18	15.9
7	26.8	19	23.5
8	41.1	20	175.2
9	50.1	21	117.8
10	35.5	22	175.9
11	21.4	23	73.8
12	39.5		

Note: Data is for the aglycone, Uzarigenin, and is sourced from publicly available spectral databases. The presence of the digitaloside moiety at C-3 would alter the chemical shift of C-3 and adjacent carbons.

Experimental Protocols

While a definitive, published protocol for the isolation of **Uzarigenin digitaloside** is not available, a general procedure can be inferred from the numerous studies on the isolation of cardenolides from Nerium oleander.



General Isolation and Purification Protocol

- Extraction: Dried and powdered plant material (e.g., leaves or roots of Nerium oleander) is subjected to extraction with a polar solvent, typically methanol, using maceration or Soxhlet extraction.
- Partitioning: The crude methanolic extract is then concentrated under reduced pressure and partitioned between water and a series of organic solvents of increasing polarity (e.g., nhexane, chloroform, ethyl acetate). The cardenolide glycosides are expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).
- Chromatography: The bioactive fractions are subjected to repeated column chromatography
 on silica gel, eluting with a gradient of solvents, typically mixtures of chloroform and
 methanol or ethyl acetate and methanol.
- Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 column with a mobile phase of methanol and water or acetonitrile and water.
- Structure Confirmation: The purity and identity of the isolated Uzarigenin digitaloside are confirmed using the spectroscopic methods described in Section 2 (MS and NMR).

Signaling Pathways and Biological Activity

Uzarigenin digitaloside, as a cardiac glycoside, is known to exert its primary biological effect through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[2] This inhibition leads to a cascade of downstream effects.

Mechanism of Action

Inhibition of the Na+/K+-ATPase by **Uzarigenin digitaloside** leads to an increase in intracellular sodium ion concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[3] In cardiac muscle cells, this increased calcium concentration enhances contractility.

Affected Signaling Pathways

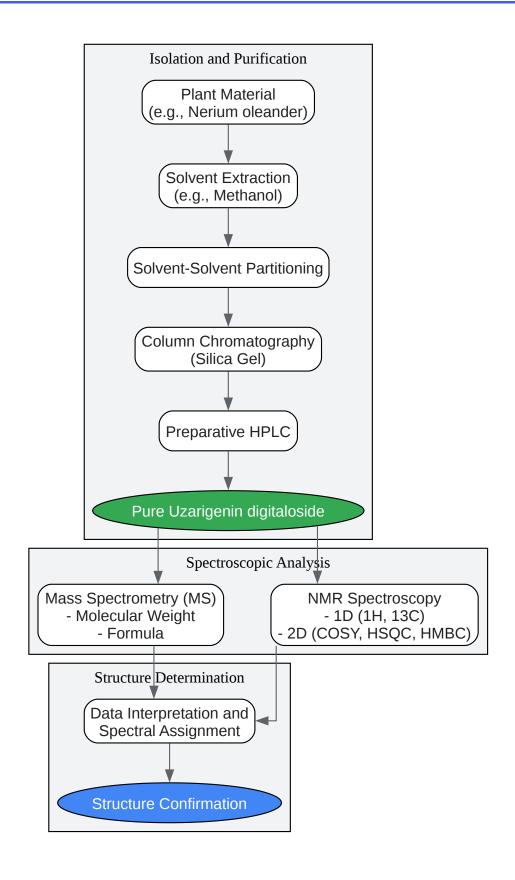


Recent research has revealed that cardiac glycosides modulate several key signaling pathways, contributing to their diverse biological activities, including potential anti-cancer effects.

- TNF-α/NF-κB Signaling: Cardiac glycosides can inhibit the TNF-α signaling pathway by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor.[1] This can lead to anti-inflammatory effects.
- Src/MAPK Signaling: The binding of cardiac glycosides to the Na+/K+-ATPase can activate
 the Src/mitogen-activated protein kinase (MAPK) signaling pathway. This can influence cell
 proliferation and survival.
- p53 Regulation: Some studies have shown that cardiac glycosides can down-regulate the tumor suppressor protein p53 at the level of protein synthesis, a process that appears to be dependent on the activation of the Src/MAPK pathway.

Visualizations Logical Workflow for Structure Elucidation



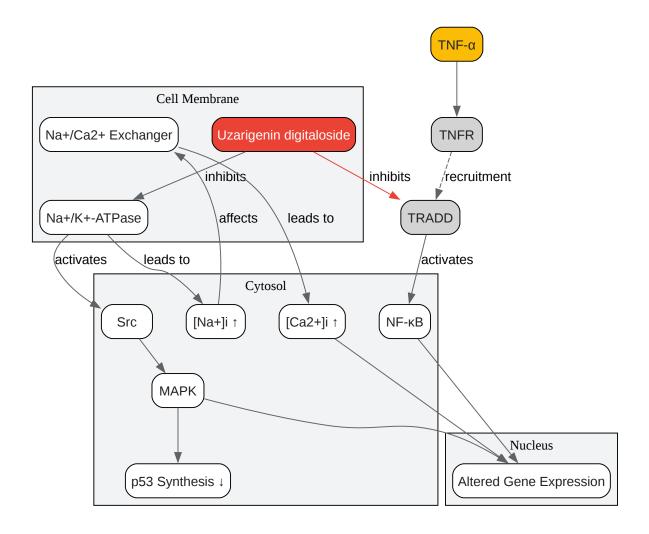


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Caption: Workflow for the isolation and structure elucidation of **Uzarigenin digitaloside**.



Signaling Pathway of Cardiac Glycosides



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Caption: Key signaling pathways modulated by ${\bf Uzarigenin\ digitaloside}.$

Conclusion



Uzarigenin digitaloside is a structurally complex natural product with significant biological activities stemming from its interaction with the Na+/K+-ATPase and subsequent modulation of key cellular signaling pathways. This guide has provided a comprehensive overview of its chemical properties, a generalized approach to its isolation and structure elucidation, and a summary of its mechanism of action. Further research to obtain and publish a complete and detailed spectroscopic dataset for **Uzarigenin digitaloside** would be a valuable contribution to the field of natural product chemistry. The continued investigation into the diverse biological effects of this and other cardiac glycosides holds promise for the development of new therapeutic agents.

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